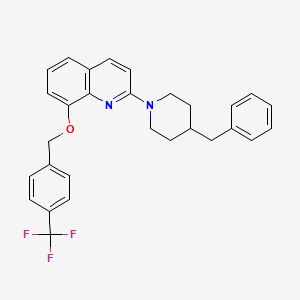

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with benzylpiperidine and trifluoromethylbenzyl groups. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the quinoline core is functionalized with the benzylpiperidine and trifluoromethylbenzyl groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline core or the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. In the context of Alzheimer’s disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease . The compound may also interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Benzylpiperidine derivatives: These compounds share the benzylpiperidine moiety and are often studied for their pharmacological properties.

Trifluoromethylbenzyl derivatives: Compounds with the trifluoromethylbenzyl group are known for their stability and unique chemical properties.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of its quinoline core with benzylpiperidine and trifluoromethylbenzyl substituents. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research in various scientific fields.

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline , a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and analgesic properties. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- Molecular Formula : C23H24F3N2O

- Molecular Weight : 404.45 g/mol

- CAS Number : 16223644

The compound features a quinoline core substituted with a benzylpiperidine moiety and a trifluoromethylbenzyl ether, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through inhibition of the monoacylglycerol lipase (MAGL) enzyme, which plays a significant role in endocannabinoid metabolism. Inhibition of MAGL can enhance the levels of endocannabinoids, potentially providing therapeutic effects in pain management and neuroprotection .

2. Analgesic Properties

A study focused on quinoline-derived compounds highlighted the analgesic potential of similar structures. The compound was tested using zebrafish larvae models, demonstrating significant pain relief by blocking sodium channels and reducing inflammatory signals .

3. Neuroprotective Effects

Clinical evaluations have suggested that derivatives like this compound may be beneficial in treating central neuropathic pain associated with conditions such as multiple sclerosis and neuromyelitis optica spectrum disorder. The mechanism involves modulation of pain pathways through endocannabinoid system enhancement .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with multiple sclerosis showed that modifications to the benzylpiperidine structure enhanced analgesic effects while maintaining low toxicity profiles .

- Case Study 2 : In vitro studies demonstrated that compounds with similar structural motifs exhibited significant binding affinity to MAGL, supporting their use as therapeutic agents for pain management .

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQQADBHQAYUNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.